N-Benzyl-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-nitropyridine-3-sulfonamide is an organic compound with a complex structure that includes a benzyl group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 5-nitropyridine-3-sulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Properties
CAS No. |
62009-15-8 |
---|---|
Molecular Formula |
C12H11N3O4S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-benzyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-6-12(9-13-8-11)20(18,19)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2 |
InChI Key |
ADXHKFBFOMDZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.